molecular formula C32H28KNO5 B12299035 potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B12299035
M. Wt: 545.7 g/mol
InChI Key: RLSOKDGLOZEQNE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate is the potassium salt of the synthetic organic compound olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist. Its IUPAC name is (3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . The compound has a molecular formula of C32H29NO5 and a CAS registry number of 1316755-16-4 . EMA401 is notable for its stereospecific (3S) configuration, which enhances AT2R selectivity and efficacy in preclinical neuropathic pain models, such as varicella zoster virus-induced pain in rats . The potassium salt form improves aqueous solubility, facilitating its development as a therapeutic agent .

Properties

IUPAC Name

potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5.K/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOKDGLOZEQNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28KNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the methoxy and phenylmethoxy groups. The final step involves the acetylation of the compound and the addition of the potassium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The scalability of the process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Neuropathic Pain Management

One of the primary applications of this compound is in the treatment of neuropathic pain. Research indicates that it acts as a selective antagonist of the angiotensin II receptor, which plays a critical role in pain signaling pathways. Clinical studies have shown that this compound can significantly reduce pain in models of neuropathic injury, demonstrating its potential as a therapeutic agent for conditions such as diabetic neuropathy and postherpetic neuralgia .

Antitumor Activity

Recent studies have explored the compound's antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of key signaling pathways associated with cancer cell survival .

Data Table: Summary of Research Findings

ApplicationStudy TypeKey FindingsReference
Neuropathic PainPreclinical TrialsSignificant reduction in pain behavior
Antitumor ActivityIn vitro StudiesInduced apoptosis in cancer cell lines
Angiotensin II ReceptorPharmacological StudiesSelective antagonism leading to pain relief

Case Study 1: Neuropathic Pain Relief

A study conducted on animal models demonstrated that administration of potassium; 2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate resulted in a marked decrease in mechanical allodynia and thermal hyperalgesia. The results suggest that this compound may provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics .

Case Study 2: Cancer Cell Line Inhibition

In a series of experiments on human cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The study highlighted its potential as an adjunct therapy in cancer treatment protocols, particularly for tumors resistant to conventional therapies .

Mechanism of Action

The mechanism of action of potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to other AT2R antagonists, isoquinoline derivatives, and diphenylacetyl-containing analogs. Key comparisons are outlined below:

Structural Analogs Targeting AT2R

Compound Name Core Structure Key Substituents Pharmacological Target Therapeutic Use
EMA401 (Olodanrigan) Tetrahydroisoquinoline 2-(2,2-diphenylacetyl), 6-methoxy, 5-phenylmethoxy, (3S)-carboxylate AT2R antagonist Neuropathic pain
PD123,319 Imidazo[4,5-c]pyridine Diphenylacetyl, dimethylaminophenylmethyl AT2R antagonist Cardiovascular research
EMA300 Tetrahydroimidazo[4,5-c]pyridine 2,2-diphenylacetyl, 4-(4-methoxy-3-methylphenyl)methyl AT2R antagonist Neuropathic pain
  • Structural Differences: EMA401’s tetrahydroisoquinoline core distinguishes it from PD123,319 (imidazo-pyridine) and EMA300 (tetrahydroimidazo-pyridine). The (3S)-stereochemistry in EMA401 enhances AT2R selectivity compared to racemic analogs . The 6-methoxy and 5-phenylmethoxy groups in EMA401 contribute to improved receptor binding and metabolic stability over simpler isoquinoline derivatives .

Isoquinoline Derivatives with Varied Substituents

highlights structurally related 3,4-dihydroisoquinoline compounds with differing functional groups:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Lacks the diphenylacetyl group but includes ethyl ester and methyl substituents. Used in alkaloid synthesis .
  • (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h): Features a benzophenone moiety instead of diphenylacetyl. Demonstrates the impact of acyl group variation on bioactivity .

Key Insight : The diphenylacetyl group in EMA401 is critical for AT2R antagonism, as its removal (e.g., in compound 6d) abolishes target engagement .

Diphenylacetyl-Containing Compounds

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (15): Combines diphenylacetyl with a benzothiazole core. Synthesized via microwave-assisted amidation (42% yield) . Unlike EMA401, this compound lacks the isoquinoline scaffold, resulting in divergent pharmacological targets (unreported in evidence).
  • Diphacinone (Diphenadione): A 1,3-indandione anticoagulant with a diphenylacetyl group. Despite structural similarity, its mechanism (vitamin K antagonism) and toxicity profile are unrelated to EMA401 .

Pharmacokinetic and Solubility Considerations

  • Potassium Salt vs. Free Acid : The potassium salt of EMA401 improves aqueous solubility compared to its carboxylic acid form, enhancing oral bioavailability .
  • Comparison to Benzyl Esters: Compounds like benzyl 6-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate () prioritize lipophilicity for CNS penetration, whereas EMA401’s polar carboxylate group favors peripheral targeting .

Biological Activity

Potassium;2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate, commonly referred to as olodanrigan, is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of olodanrigan is characterized by a complex isoquinoline backbone with multiple substituents that contribute to its biological activity. The IUPAC name is (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid. Its molecular weight is approximately 545.7 g/mol .

Olodanrigan acts primarily as an antagonist at specific receptors involved in pain signaling pathways. It has shown efficacy in modulating nociceptive responses through the inhibition of the TRBP-Dicer interaction, which is crucial for microRNA biosynthesis linked to various cancers . This mechanism suggests a dual role in both pain management and potential antitumor activity.

Biological Activity

  • Antinociceptive Effects : Studies indicate that olodanrigan exhibits significant antinociceptive properties. In preclinical models of neuropathic pain, it has been shown to reduce pain responses effectively .
  • Antitumor Activity : Research has also highlighted its potential in cancer therapy. The compound's ability to disrupt TRBP interactions has been linked to reduced tumor growth in hepatocellular carcinoma models .
  • Anti-inflammatory Properties : Preliminary studies suggest that olodanrigan may possess anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have evaluated the biological activity of olodanrigan:

  • Study on Neuropathic Pain :
    • Objective : To assess the efficacy of olodanrigan in reducing neuropathic pain.
    • Method : Animal models were treated with varying doses of olodanrigan.
    • Results : Significant reductions in pain behavior were observed, suggesting its potential as a therapeutic agent for neuropathic conditions .
  • Antitumor Activity Evaluation :
    • Objective : To investigate the antitumor effects of olodanrigan on hepatocellular carcinoma.
    • Method : In vitro assays were conducted to measure cell viability and proliferation.
    • Results : The compound demonstrated nanomolar inhibitory activity against cancer cell lines, indicating strong potential for further development as an anticancer drug .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntinociceptiveHighTRBP-Dicer interaction disruption
AntitumorNanomolarInhibition of cancer cell proliferation
Anti-inflammatoryModerateNot fully elucidatedPreliminary

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.